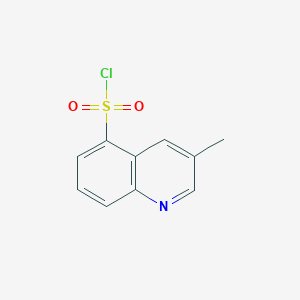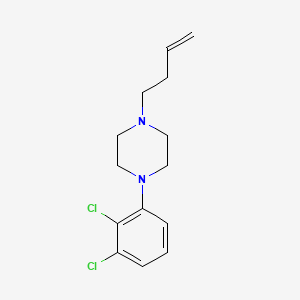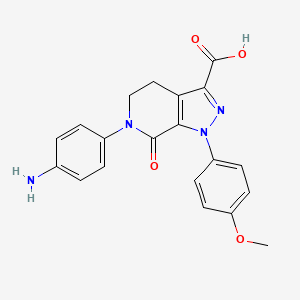
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is an organic compound characterized by the presence of two cyanophenyl groups attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanobenzoyl chloride with 4-cyanophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary alicyclic amines and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Insecticides: The compound has shown insecticidal activity, making it a candidate for the development of new insecticides.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, in insecticidal applications, the compound targets the ryanodine receptor, leading to disruption of calcium ion regulation in insects . This interaction results in paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-cyanophenyl)-2-((4-fluorophenyl)amino)acetamide
- N-(4-cyanophenyl)-2-((4-methylphenyl)amino)acetamide
- N-(4-cyanophenyl)-2-((4-chlorophenyl)amino)acetamide
Uniqueness
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is unique due to the presence of two cyanophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1900865-84-0 |
|---|---|
Formule moléculaire |
C16H12N4O |
Poids moléculaire |
276.29 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)







